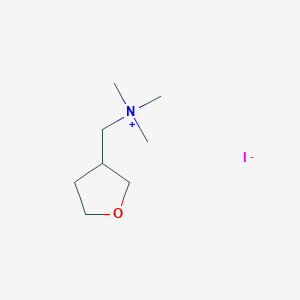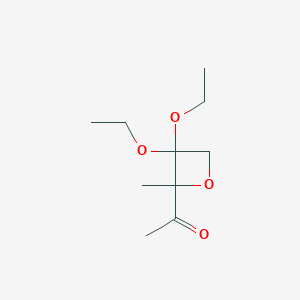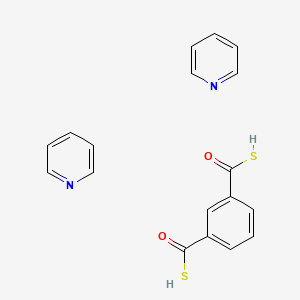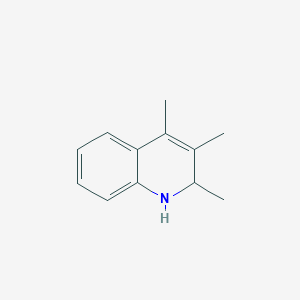![molecular formula C38H18Cl4F6N2O6S2 B14391887 3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl} CAS No. 88465-08-1](/img/structure/B14391887.png)
3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of chloro groups can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Another compound with disulfide linkages but different functional groups.
1-chloro-2-bromobenzene: A simpler aromatic compound with halogen substituents.
Uniqueness
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is unique due to its combination of multiple functional groups, including chloro, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88465-08-1 |
|---|---|
Molekularformel |
C38H18Cl4F6N2O6S2 |
Molekulargewicht |
918.5 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[[3-(3-chlorophenyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzene |
InChI |
InChI=1S/C38H18Cl4F6N2O6S2/c39-23-5-1-3-19(11-23)27-15-25(55-31-9-7-21(13-29(31)41)37(43,44)45)17-33(35(27)49(51)52)57-58-34-18-26(56-32-10-8-22(14-30(32)42)38(46,47)48)16-28(36(34)50(53)54)20-4-2-6-24(40)12-20/h1-18H |
InChI-Schlüssel |
SCZIPULHAVEMHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)SSC4=CC(=CC(=C4[N+](=O)[O-])C5=CC(=CC=C5)Cl)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)

![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)

![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)




![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
